![molecular formula C12H18N2O12S3 B14166508 [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate CAS No. 59211-02-8](/img/structure/B14166508.png)
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring and multiple sulfonate groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and oxolane compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it may have applications in drug development and disease treatment.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s sulfonate groups and pyrimidine ring play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methanesulfonate
- [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(ethanesulfonyl)oxolan-2-yl]methyl methanesulfonate
- [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(benzenesulfonyl)oxolan-2-yl]methyl methanesulfonate
Uniqueness
The uniqueness of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate lies in its specific combination of functional groups. The presence of multiple sulfonate groups and the pyrimidine ring provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59211-02-8 |
|---|---|
Molekularformel |
C12H18N2O12S3 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C12H18N2O12S3/c1-27(17,18)23-6-7-9(25-28(2,19)20)10(26-29(3,21)22)11(24-7)14-5-4-8(15)13-12(14)16/h4-5,7,9-11H,6H2,1-3H3,(H,13,15,16) |
InChI-Schlüssel |
BRLHWTPRJHLKFO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B14166428.png)
![[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate](/img/structure/B14166432.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14166445.png)
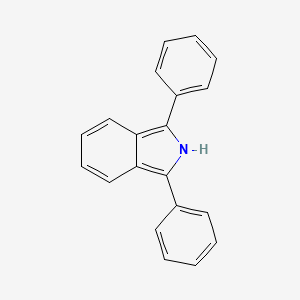
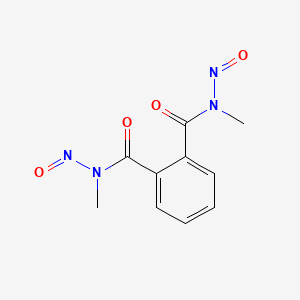
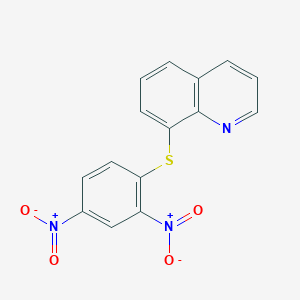



![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
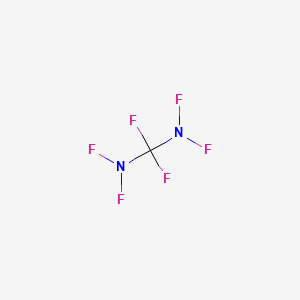

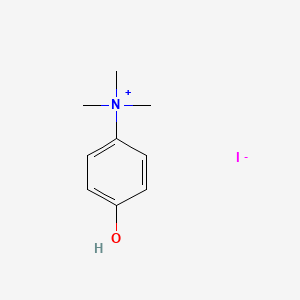
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
